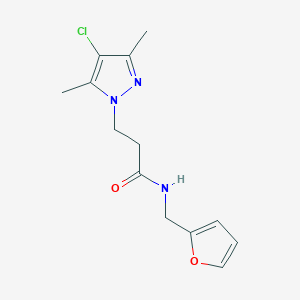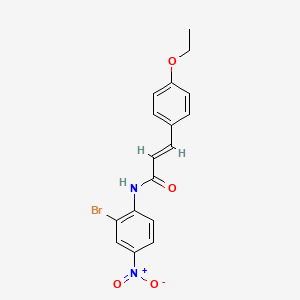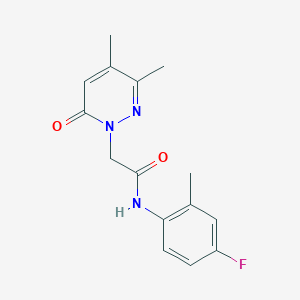![molecular formula C20H16N2O4 B5486359 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5486359.png)
2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate, also known as NVP-QBE-572, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate has potent anti-cancer properties, and it has been shown to inhibit the growth of various cancer cell lines. Additionally, 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Wirkmechanismus
The mechanism of action of 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate involves the inhibition of the protein kinase CK2. This protein plays a critical role in cell growth and proliferation, and its inhibition by 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate leads to the suppression of cancer cell growth. Additionally, 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate has been shown to modulate the activity of various signaling pathways involved in inflammation, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate has been shown to induce apoptosis (cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels). Additionally, 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate has been shown to have a neuroprotective effect, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate in lab experiments is its potency. This compound has been shown to be highly effective in inhibiting cancer cell growth and modulating various signaling pathways. Additionally, the synthesis method for 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate has been optimized for high yield and purity, making it a reliable and efficient way to produce this compound. However, one limitation of using 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate is its potential toxicity. Studies have shown that high doses of 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate can be toxic to cells, and caution should be taken when using this compound in lab experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate. One area of interest is in the development of new cancer treatments based on the inhibition of CK2. 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate has shown promising results in this regard, and further research could lead to the development of new cancer treatments. Additionally, 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate has been shown to have potential applications in the treatment of inflammatory diseases and neurodegenerative diseases, and further research in these areas could lead to the development of new treatments. Finally, the synthesis method for 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate could be further optimized to improve yield and purity, making it an even more reliable and efficient way to produce this compound.
Conclusion:
In conclusion, 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, including medicine, pharmacology, and biochemistry. The synthesis method for 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate has been optimized for high yield and purity, making it a reliable and efficient way to produce this compound. 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate has been shown to have potent anti-cancer and anti-inflammatory properties, and it has potential applications in the treatment of various diseases. Further research in this area could lead to the development of new treatments and therapies based on the inhibition of CK2.
Synthesemethoden
The synthesis of 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate involves the reaction of 2-nitrostyrene and 8-bromoquinoline in the presence of a palladium catalyst. The resulting product is then treated with propionic anhydride to obtain 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce this compound.
Eigenschaften
IUPAC Name |
[2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-2-19(23)26-18-9-5-7-15-11-13-16(21-20(15)18)12-10-14-6-3-4-8-17(14)22(24)25/h3-13H,2H2,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKCQKXZEFPKQP-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-ethylpiperazine](/img/structure/B5486296.png)

![1'-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5486314.png)
![N-{2-(4-methoxyphenyl)-1-[(2-oxo-1-pyrrolidinyl)carbonyl]vinyl}-2-furamide](/img/structure/B5486323.png)

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B5486336.png)
![4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5486344.png)
![6-[(pyrazolo[1,5-a]pyridin-3-ylmethyl)amino]nicotinonitrile](/img/structure/B5486345.png)
![3-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5486349.png)
![4-({1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B5486352.png)


![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-2-propen-1-amine hydrochloride](/img/structure/B5486380.png)
![2-[2-(1H-indol-3-yl)vinyl]-4H-1,3-benzoxazin-4-one](/img/structure/B5486387.png)